Cas no 899733-52-9 (ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 1,6-dihydropyridazine core substituted with a phenyl group at the 1-position and an ester moiety at the 3-position, enhancing its reactivity and binding affinity. The 4-chlorophenyl carbamoylmethoxy group at the 4-position contributes to its selective interactions with biological targets. This compound may serve as a key intermediate in synthesizing pharmacologically active molecules, particularly in developing enzyme inhibitors or receptor modulators. Its well-defined chemical properties and stability under standard conditions make it suitable for further derivatization and structure-activity relationship studies.
ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure
899733-52-9 structure
Product Name:ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No:899733-52-9
MF:C21H18ClN3O5
MW:427.837724208832
CID:5486234
Update Time:2025-05-20

ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
    • ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
    • Inchi: 1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26)
    • InChI Key: STPPVVPXPRLYOH-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OCC(NC1=CC=C(Cl)C=C1)=O

ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>

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ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Related Literature

Additional information on ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: A Comprehensive Overview

Ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with CAS No. 899733-52-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a dihydropyridazine ring system, a carbamoylmethoxy group, and an ethyl ester moiety. The presence of these functional groups endows the compound with unique chemical properties and potential applications in drug development and advanced materials.

The core of this molecule is the dihydropyridazine ring, a six-membered aromatic structure with two nitrogen atoms. This ring system is known for its stability and reactivity, making it a valuable scaffold in organic synthesis. The substitution pattern of the dihydropyridazine ring in this compound is particularly noteworthy. At position 4, there is a carbamoylmethoxy group (-O-CO-NH-C6H4Cl), which introduces both electron-withdrawing and electron-donating effects depending on the substituent's orientation. This group plays a crucial role in modulating the electronic properties of the molecule, influencing its reactivity and biological activity.

At position 6 of the dihydropyridazine ring, there is an oxo group (C=O), which further enhances the molecule's conjugation and aromaticity. This feature is essential for stabilizing the overall structure and contributing to its potential as a building block in pharmaceuticals. Additionally, at position 1 of the ring, there is a phenyl group (-C6H5), which adds to the molecule's hydrophobicity and can influence its solubility properties.

The ethyl ester moiety at position 3 of the dihydropyridazine ring serves as a protecting group for the carboxylic acid functionality. This ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid derivative. Such transformations are often employed in organic synthesis to control reactivity and facilitate further functionalization of the molecule.

Recent studies have highlighted the potential of Ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a precursor for bioactive compounds. Researchers have explored its ability to act as a template for constructing heterocyclic frameworks with therapeutic relevance. For instance, derivatives of this compound have shown promise in inhibiting enzymes associated with neurodegenerative diseases such as Alzheimer's disease.

In addition to its role in drug discovery, this compound has also been investigated for its applications in materials science. The dihydropyridazine core has been utilized in designing advanced polymers and optoelectronic materials due to its ability to form stable conjugated systems. The substitution pattern of this compound allows for fine-tuning of electronic properties, making it a versatile building block for functional materials.

From an environmental perspective, understanding the degradation pathways of Ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is crucial for assessing its impact on ecosystems. Recent research has focused on identifying biodegradation mechanisms under various environmental conditions, aiming to develop sustainable synthetic routes that minimize ecological footprint.

In conclusion, Ethyl 4-{(4-chlorophenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 899733-52-9) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique structure enables it to serve as both a valuable intermediate in organic synthesis and a promising candidate for developing innovative therapeutic agents and advanced materials.

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